molecular formula C12H8FN3 B8508440 6-Fluoro-2-(pyridin-3-yl)imidazo[1,2-a]pyridine

6-Fluoro-2-(pyridin-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B8508440
M. Wt: 213.21 g/mol
InChI Key: BMBJSYVNNCHCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-(pyridin-3-yl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C12H8FN3 and its molecular weight is 213.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8FN3

Molecular Weight

213.21 g/mol

IUPAC Name

6-fluoro-2-pyridin-3-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H8FN3/c13-10-3-4-12-15-11(8-16(12)7-10)9-2-1-5-14-6-9/h1-8H

InChI Key

BMBJSYVNNCHCSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN3C=C(C=CC3=N2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-5-fluoropyridine (0.048 g, 0.427 mmol), 3-bromoacetylpyridine hydrobromide (0.10 g, 0.356 mmol) and chloroform (3.56 mL) were added to a microwave vial. To the resulting solution were added a solution of TiCl4 in dichloromethane (1.0 M, 0.267 mL, 0.267 mmol) and triethylamine (0.030 mL, 0.214 mmol). The reaction was then heated in a microwave at 110° C. for 30 minutes. The resulting mixture was poured into aqueous sodium hydroxide solution (1.0 N) and extracted with ethyl acetate. The organic extracts were combined, dried over MgSO4, filtered and concentrated under reduced pressure. Purification by flash chromatography on silica gel (50% to 100% ethyl acetate in hexanes) provided the title compound: LCMS m/z 214.09 [M+H]+; 1H NMR (500 MHz, CDCl3) δ 9.13 (d, J=1.7 Hz, 1H), 8.59-8.58 (m, 1H), 8.29-8.28 (m, 1H), 8.10 (t, J=2.9, 2.9 Hz, 1H), 7.95 (s, 1H), 7.63 (dd, J=9.9, 5.1 Hz, 1H), 7.40 (dd, J=7.9, 5.0 Hz, 1H), 7.18-7.14 (m, 1H).
Quantity
0.048 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
3.56 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.267 mL
Type
reactant
Reaction Step Three
Quantity
0.03 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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